N-[2-(4-hydroxyphenyl)ethyl]-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide
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Overview
Description
N-[2-(4-hydroxyphenyl)ethyl]-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide is a complex organic compound with a unique structure that includes a thiazole ring, a trifluoromethoxy group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethoxy reagents under controlled conditions to ensure the correct placement of the group.
Coupling Reactions: The final step involves coupling the hydroxyphenyl ethyl group with the thiazole intermediate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(4-hydroxyphenyl)ethyl]-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe to study cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group.
Sulfamethazine: A sulfa drug with a similar aromatic structure.
Uniqueness
N-[2-(4-hydroxyphenyl)ethyl]-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide is unique due to its combination of a thiazole ring, trifluoromethoxy group, and hydroxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
Molecular Formula |
C20H17F3N2O3S |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C20H17F3N2O3S/c21-20(22,23)28-17-7-3-14(4-8-17)19-25-15(12-29-19)11-18(27)24-10-9-13-1-5-16(26)6-2-13/h1-8,12,26H,9-11H2,(H,24,27) |
InChI Key |
ITWAVHODUMZAOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F)O |
Origin of Product |
United States |
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